molecular formula C27H29N3O6 B2682582 butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 872857-38-0

butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate

Cat. No. B2682582
CAS RN: 872857-38-0
M. Wt: 491.544
InChI Key: KIJKKBJCZGAXPQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a morpholino group, an indole group, and a benzoate ester group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholino group would introduce a cyclic ether structure, the indole group would introduce a fused ring system with aromatic character, and the benzoate ester group would introduce additional oxygen functionality .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the morpholino, indole, and benzoate ester groups. For example, the morpholino group might participate in nucleophilic substitution reactions, the indole group might undergo electrophilic aromatic substitution, and the benzoate ester group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholino and benzoate ester groups could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 1,4-dihydropyridine (1,4-DHP) scaffold, to which this compound belongs, serves as a privileged structure for designing pharmaceuticals . Researchers have explored its potential as a calcium channel blocker, particularly in the form of bis(alkyl) 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . Substituents at positions 3 and 5 significantly influence biological activities and chemical properties. The stability of alkyl esters at these positions is crucial for drug development .

Organic Synthesis

The direct aminolysis of ethoxycarbonylmethyl esters of 1,4-dihydropyridines is an important synthetic procedure. In this context, butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate can be converted into carbamoylmethyl esters using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst. This reaction proceeds regioselectively, avoiding involvement of the alkyl ester conjugated with the 1,4-dihydropyridine cycle .

properties

IUPAC Name

butyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6/c1-2-3-14-36-27(34)19-8-10-20(11-9-19)28-26(33)25(32)22-17-30(23-7-5-4-6-21(22)23)18-24(31)29-12-15-35-16-13-29/h4-11,17H,2-3,12-16,18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJKKBJCZGAXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate

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